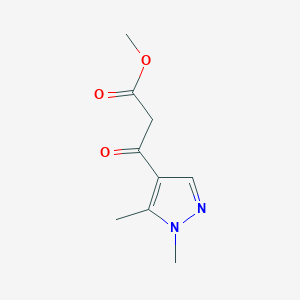

Methyl 3-(1,5-dimethyl-1H-pyrazol-4-yl)-3-oxopropanoate

Descripción

Methyl 3-(1,5-dimethyl-1H-pyrazol-4-yl)-3-oxopropanoate (CAS No. 1250787-61-1) is a heterocyclic ester featuring a pyrazole core substituted with methyl groups at the 1- and 5-positions, coupled with a β-ketoester moiety at the 4-position. This compound is of significant interest in organic synthesis due to its dual functional groups: the pyrazole ring acts as a rigid aromatic scaffold, while the β-ketoester group enables diverse reactivity, such as cyclocondensation and nucleophilic additions. It is commercially available through multiple suppliers, with synonyms including 3-(1,5-Dimethyl-1H-pyrazol-4-yl)-3-oxo-propionic acid methyl ester and ZINC48622971 . Its molecular formula is C₁₀H₁₄N₂O₃, and it is commonly utilized as a precursor for synthesizing pharmacologically relevant heterocycles, such as pyrimidinones and tetrazole derivatives .

Propiedades

IUPAC Name |

methyl 3-(1,5-dimethylpyrazol-4-yl)-3-oxopropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O3/c1-6-7(5-10-11(6)2)8(12)4-9(13)14-3/h5H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVAXKFLVUKGGFE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NN1C)C(=O)CC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(1,5-dimethyl-1H-pyrazol-4-yl)-3-oxopropanoate typically involves the reaction of 1,5-dimethyl-1H-pyrazole with appropriate reagents to introduce the ester group. One common method involves the use of methyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques such as chromatography may also be employed.

Análisis De Reacciones Químicas

Types of Reactions

Methyl 3-(1,5-dimethyl-1H-pyrazol-4-yl)-3-oxopropanoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a base to facilitate substitution reactions.

Major Products

Oxidation: Carboxylic acids.

Reduction: Alcohols.

Substitution: Various substituted esters or amides, depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Anticancer Activity

Research indicates that methyl 3-(1,5-dimethyl-1H-pyrazol-4-yl)-3-oxopropanoate exhibits promising anticancer properties. Studies have shown that this compound can inhibit the proliferation of cancer cells, particularly in breast and lung cancers. The mechanism involves the induction of apoptosis and cell cycle arrest, which are critical pathways in cancer treatment.

Anti-inflammatory Properties

In addition to its anticancer effects, this compound has been studied for its anti-inflammatory properties. It has been found to reduce the production of pro-inflammatory cytokines, making it a potential candidate for treating inflammatory diseases like rheumatoid arthritis and inflammatory bowel disease .

Neuroprotective Effects

Recent studies suggest that this compound may also possess neuroprotective effects. It has shown potential in protecting neuronal cells from oxidative stress and apoptosis, which could be beneficial for neurodegenerative diseases such as Alzheimer’s and Parkinson’s disease .

Agricultural Science

Pesticide Development

The compound's unique pyrazole structure makes it a candidate for developing novel pesticides. Research has indicated that derivatives of this compound can effectively target specific pests while minimizing harm to beneficial insects. This selectivity is crucial for sustainable agricultural practices.

Herbicide Applications

In herbicide development, this compound has shown efficacy in inhibiting the growth of certain weed species. Its mode of action involves disrupting metabolic pathways essential for plant growth, thereby providing an effective means of weed control without harming crops .

Material Science

Polymer Synthesis

this compound can be utilized in the synthesis of novel polymers with enhanced properties. Its incorporation into polymer matrices can improve thermal stability and mechanical strength, making it suitable for applications in coatings and composites.

Nanotechnology Applications

The compound has potential applications in nanotechnology, particularly in the development of nanocarriers for drug delivery systems. Its ability to modify surface properties can enhance the bioavailability and targeted delivery of therapeutic agents .

Summary Table of Applications

| Field | Application | Potential Impact |

|---|---|---|

| Medicinal Chemistry | Anticancer Activity | Inhibition of cancer cell proliferation |

| Anti-inflammatory Properties | Reduction of pro-inflammatory cytokines | |

| Neuroprotective Effects | Protection against oxidative stress | |

| Agricultural Science | Pesticide Development | Targeted pest control with minimal side effects |

| Herbicide Applications | Effective weed control | |

| Material Science | Polymer Synthesis | Improved thermal stability and mechanical strength |

| Nanotechnology Applications | Enhanced drug delivery systems |

Mecanismo De Acción

The mechanism of action of Methyl 3-(1,5-dimethyl-1H-pyrazol-4-yl)-3-oxopropanoate depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary, but common mechanisms include inhibition of enzyme activity or binding to specific receptors to alter cellular signaling pathways.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

The structural and functional attributes of Methyl 3-(1,5-dimethyl-1H-pyrazol-4-yl)-3-oxopropanoate can be contextualized by comparing it with analogous pyrazole-based esters and acids. Below is a detailed analysis supported by data from crystallographic, synthetic, and commercial sources:

Table 1: Key Structural and Commercial Attributes of Analogous Compounds

*Similarity scores calculated based on structural and functional group alignment .

Structural and Functional Differences

Replacement of the methyl ester with a carboxylic acid (e.g., 3-(1,5-Dimethyl-1H-pyrazol-4-yl)propanoic acid) alters solubility; the acid form is more polar, favoring aqueous-phase reactions, whereas the ester form is lipid-soluble, advantageous for cross-coupling reactions .

Synthetic Utility: this compound has been employed in synthesizing coumarin-pyrimidinone hybrids (e.g., Compound 4i and 4j in ), leveraging its β-ketoester moiety for cyclocondensation with thiourea or amidoximes . In contrast, benzyl-substituted analogs (e.g., Methyl 3-(1-benzyl-1H-pyrazol-4-yl)-3-oxopropanoate) exhibit enhanced π-stacking interactions due to the aromatic benzyl group, which may influence crystallization behavior .

Commercial and Purity Considerations: The target compound is available from five suppliers with >97% purity, whereas analogs like 3-(1-ethyl-1H-pyrazol-5-yl)propanoic acid (CAS 1018996-09-2) are typically offered at 95% purity, reflecting differences in synthetic accessibility .

Actividad Biológica

Methyl 3-(1,5-dimethyl-1H-pyrazol-4-yl)-3-oxopropanoate is a pyrazole derivative that has garnered attention for its potential biological activities. Pyrazoles are a class of compounds known for various pharmacological properties, including anti-inflammatory, analgesic, and anticancer effects. This article reviews the biological activity of this specific compound, focusing on its synthesis, mechanisms of action, and efficacy in preclinical studies.

The molecular formula of this compound is with a molecular weight of approximately 208.22 g/mol. The compound features a pyrazole ring, which is crucial for its biological activity.

Synthesis

This compound can be synthesized through various methods involving the condensation of pyrazole derivatives with appropriate acylating agents. One notable method involves a one-pot synthesis that combines 1H-pyrazole derivatives with acylating agents in the presence of catalysts such as triethylamine. This approach has been documented to yield high purity products suitable for biological evaluation .

Anticancer Properties

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. In vitro assays have demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines. For instance, one study reported an IC50 value of 8.74 µM against lung carcinoma (A549) cells and 5.35 µM against liver carcinoma (HepG2) cells when compared to the standard drug cisplatin (IC50 values of 6.39 µM and 3.78 µM respectively) .

The proposed mechanism by which this compound exerts its anticancer effects involves the induction of apoptosis in cancer cells. This process is thought to be mediated by the activation of caspases and modulation of pro-apoptotic and anti-apoptotic proteins within the cell . Additionally, the compound may inhibit key signaling pathways involved in cell proliferation and survival.

Case Studies

These findings suggest that this compound has comparable or superior efficacy to established chemotherapy agents in specific models.

Toxicity Assessment

In toxicity studies involving normal lung fibroblast (MRC-5) cells, this compound exhibited low toxicity levels, indicating a favorable safety profile for potential therapeutic applications . This aspect is critical for further development as it suggests that the compound may selectively target cancer cells while sparing normal tissues.

Q & A

Q. What are the optimized synthetic routes for Methyl 3-(1,5-dimethyl-1H-pyrazol-4-yl)-3-oxopropanoate, and how do reaction conditions influence yield?

The synthesis typically involves condensation of a pyrazole precursor with a β-keto ester. Key parameters include solvent polarity (e.g., ethanol or methanol), temperature (60–80°C), and catalysts like acid/base systems. Polar aprotic solvents enhance solubility, while elevated temperatures accelerate kinetics. Yield optimization requires balancing steric effects of the 1,5-dimethylpyrazole moiety and electrophilic reactivity of the β-keto ester . Purification via column chromatography (ethyl acetate/hexane) or recrystallization (2-propanol) is recommended to achieve >95% purity .

Q. How can spectroscopic techniques (NMR, IR) confirm the structure and purity of this compound?

- 1H NMR : The methyl ester group (COOCH₃) appears as a singlet near δ 3.7 ppm. The pyrazole ring protons show distinct splitting patterns (e.g., δ 7.2–7.5 ppm for aromatic protons).

- 13C NMR : The ketone carbonyl (C=O) resonates at ~190 ppm, while the ester carbonyl appears at ~170 ppm.

- IR : Strong absorption bands at ~1740 cm⁻¹ (ester C=O) and ~1680 cm⁻¹ (ketone C=O) confirm functional groups. Contradictions in peak assignments (e.g., overlapping signals) may arise due to rotational isomerism; variable-temperature NMR or 2D experiments (HSQC, HMBC) resolve ambiguities .

Advanced Research Questions

Q. What strategies address discrepancies in crystallographic data refinement for this compound?

Single-crystal X-ray diffraction often reveals challenges in resolving disorder in the pyrazole or ester groups. Using the SHELX suite (SHELXL for refinement), apply restraints to bond lengths/angles of the 1,5-dimethylpyrazole ring. For twinned crystals, employ the TWIN/BASF commands in SHELXL. Validate hydrogen bonding networks (e.g., C=O⋯H-N interactions) via graph set analysis to ensure geometric consistency .

Q. How do intermolecular interactions influence the solid-state packing of this compound?

Crystal packing is dominated by C–H⋯O hydrogen bonds between the ketone/ester groups and pyrazole CH donors. Graph set analysis (e.g., Etter’s notation) identifies recurring motifs like R₂²(8) rings. van der Waals interactions between methyl groups further stabilize the lattice. Computational tools (Mercury, CrystalExplorer) visualize these interactions and predict packing efficiency .

Q. What mechanistic insights explain the compound’s reactivity in nucleophilic acyl substitution reactions?

The β-keto ester moiety undergoes nucleophilic attack at the ketone or ester carbonyl. Kinetic studies (e.g., UV-Vis monitoring) show the ketone is more electrophilic due to conjugation with the pyrazole ring. In basic conditions, deprotonation of the α-H enhances enolate formation, favoring alkylation or Michael additions. Solvent polarity (e.g., DMF vs. THF) modulates transition-state stabilization .

Q. How can structure-activity relationship (SAR) studies guide the design of bioactive derivatives?

Modifications at the pyrazole N1/N5 positions or ester group alter bioactivity. For example:

- N1 methylation : Enhances metabolic stability but reduces solubility.

- Ester hydrolysis : Yields a carboxylic acid derivative with increased polarity. Biochemical assays (e.g., enzyme inhibition) coupled with molecular docking (AutoDock) identify critical interactions, such as hydrogen bonding with active-site residues .

Data Analysis and Contradiction Resolution

Q. How should researchers resolve conflicting spectroscopic data for this compound?

Contradictions in NMR/IR data often arise from impurities or tautomerism. Strategies include:

- Multi-technique validation : Cross-check with high-resolution MS (HRMS) for molecular ion confirmation.

- Dynamic NMR : Probe temperature-dependent conformational changes (e.g., keto-enol tautomerism in β-keto esters).

- Crystallographic corroboration : Compare experimental XRD bond lengths/angles with DFT-optimized structures (Gaussian, ORCA) .

Q. What computational methods predict the compound’s physicochemical properties?

- LogP : Use Molinspiration or ACD/Labs software to estimate partition coefficients (~1.5–2.0).

- pKa : The ester group has a calculated pKa of ~10.3, while the pyrazole NH (if present) is ~4.5.

- Solubility : COSMO-RS simulations predict higher solubility in DMSO or acetone than water .

Methodological Workflow Tables

Q. Table 1: Key Crystallographic Parameters

| Parameter | Value (Example) | Software/Tool |

|---|---|---|

| Space group | P2₁/c | SHELXL |

| R-factor | <0.05 | Olex2 |

| Hydrogen bond distance | 2.8–3.0 Å | Mercury |

Q. Table 2: Synthetic Optimization

| Condition | Impact on Yield | Reference |

|---|---|---|

| Solvent: Ethanol | 65–70% | |

| Catalyst: K₂CO₃ | 75% (vs. 50% without) | |

| Temp: 70°C | 80% (vs. 60% at 50°C) |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.